molecular formula C6H13NO2 B7972359 (2S)-2-azaniumyl-2,3-dimethylbutanoate

(2S)-2-azaniumyl-2,3-dimethylbutanoate

Cat. No.: B7972359
M. Wt: 131.17 g/mol
InChI Key: GPYTYOMSQHBYTK-LURJTMIESA-N
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Description

(2S)-2-azaniumyl-2,3-dimethylbutanoate is a chiral ammonium carboxylate characterized by a branched aliphatic backbone. Its structure features a quaternary carbon at position 2, bearing both an azaniumyl (NH₃⁺) group and two methyl substituents, with an additional methyl group at position 2. This compound is typically synthesized via reductive amination or alkylation of precursor esters. For instance, its methyl ester derivative, Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride, is a key intermediate in the synthesis of more complex analogs .

Properties

IUPAC Name

(2S)-2-azaniumyl-2,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYTYOMSQHBYTK-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@](C)(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53940-83-3
Record name L-α-Methylvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53940-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azaniumyl-2,3-dimethylbutanoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of amino acids as starting materials, which are then subjected to specific chemical reactions to introduce the desired functional groups and stereochemistry. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azaniumyl-2,3-dimethylbutanoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group is replaced by another, often through the use of specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-azaniumyl-2,3-dimethylbutanoate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying chiral interactions and developing enantioselective catalysts.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein folding. Its structure allows researchers to investigate how specific functional groups and stereochemistry affect biological activity.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the design of chiral drugs with specific therapeutic effects.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer synthesis and the development of advanced materials.

Mechanism of Action

The mechanism by which (2S)-2-azaniumyl-2,3-dimethylbutanoate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact mechanism depends on the context in which the compound is used, such as its role in enzyme catalysis or its interaction with receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Patent Literature

The following compounds share structural similarities with (2S)-2-azaniumyl-2,3-dimethylbutanoate but differ in substituents or backbone architecture:

Compound A : Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
  • Structure: Derived from (2S)-2-amino-3,3-dimethylbutanoate via trifluoroethylation.
  • Synthesis : Reacted with trifluoroethyl triflate and diisopropylethyl amine in THF at 60°C for 27 hours .
  • Key Data :
    • LCMS retention time: 1.26 min (m/z = 256.1 [M+H]⁺)
    • HPLC retention time: 4.43 min .
Compound B : Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
  • Structure: Cyclobutane ring replaces the branched chain; methylamino group at position 1.
  • Synthesis: Alkylation of 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid with methyl iodide in DMF .
  • Key Data :
    • LCMS retention time: 1.21 min (m/z = 172.1 [M+H]⁺)
    • HPLC retention time: 3.21 min .
Compound C : (2S)-2-(benzylamino)-3,3-dimethylbutanoate methyl ester
  • Structure: Benzyl-substituted amino group at position 2.
  • Synthesis: Reductive amination of Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with benzaldehyde and sodium triacetoxyhydroborate .

Comparison with Non-Patent Analogs

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid)
  • Structure : Aromatic diphenyl groups and a hydroxylated carboxylate.
  • Relevance : Shares a carboxylate moiety but lacks the chiral ammonium center and branched aliphatic chain .

Research Findings and Implications

  • Pharmaceutical Potential: The (2S)-configured azaniumyl group in the target compound may enhance binding to chiral receptors, making it a candidate for drug intermediates.
  • Synthetic Flexibility : Substituent modifications (e.g., trifluoroethylation in Compound A) demonstrate tunability for optimizing pharmacokinetic properties .

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